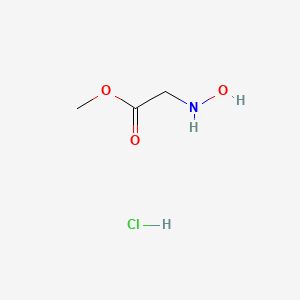

Methyl hydroxyglycinate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Methyl hydroxyglycinate hydrochloride, also known as Glycine methyl ester hydrochloride , is a chemical compound with the molecular formula C₃H₈ClNO₂.

- It appears as white crystalline powder or crystals and has a melting point of approximately 175°C (decomposition).

- The compound is hygroscopic, meaning it readily absorbs moisture from the environment.

- Its chemical structure consists of glycine (aminoacetic acid) with a methyl group (CH₃) attached to the amino group (NH₂).

Preparation Methods

- There are two main synthetic routes for producing glycine methyl ester hydrochloride:

Glycine as a starting material:

Chloroacetic acid as a starting material:

Chemical Reactions Analysis

- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.

- Common reagents include hydrogen chloride, ethanol, and ammonia.

- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.

Scientific Research Applications

Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.

Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.

Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.

Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.

Mechanism of Action

- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:

- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.

- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.

Comparison with Similar Compounds

- Glycine methyl ester hydrochloride is unique due to its role as an intermediate in both peptide synthesis and pesticide production.

- Similar compounds include other amino acid esters, but their specific applications and properties may differ.

Properties

Molecular Formula |

C3H8ClNO3 |

|---|---|

Molecular Weight |

141.55 g/mol |

IUPAC Name |

methyl 2-(hydroxyamino)acetate;hydrochloride |

InChI |

InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |

InChI Key |

BJHUTFUJFVBEAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNO.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)

![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)